molecular formula C18H16INO5S B14108392 N-(2-hydroxyethyl)-N-(3-(4-iodophenyl)-4-oxo-4H-chromen-7-yl)methanesulfonamide

N-(2-hydroxyethyl)-N-(3-(4-iodophenyl)-4-oxo-4H-chromen-7-yl)methanesulfonamide

Katalognummer: B14108392
Molekulargewicht: 485.3 g/mol
InChI-Schlüssel: NUYUGBMCXRWBNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-hydroxyethyl)-N-(3-(4-iodophenyl)-4-oxo-4H-chromen-7-yl)methanesulfonamide is a complex organic compound that features a chromen-4-one core structure with various functional groups attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-N-(3-(4-iodophenyl)-4-oxo-4H-chromen-7-yl)methanesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the chromen-4-one core, followed by the introduction of the 4-iodophenyl group through electrophilic substitution. The final steps involve the attachment of the hydroxyethyl and methanesulfonamide groups under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-hydroxyethyl)-N-(3-(4-iodophenyl)-4-oxo-4H-chromen-7-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or acids, while substitution of the iodine atom may introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, N-(2-hydroxyethyl)-N-(3-(4-iodophenyl)-4-oxo-4H-chromen-7-yl)methanesulfonamide may

Eigenschaften

Molekularformel

C18H16INO5S

Molekulargewicht

485.3 g/mol

IUPAC-Name

N-(2-hydroxyethyl)-N-[3-(4-iodophenyl)-4-oxochromen-7-yl]methanesulfonamide

InChI

InChI=1S/C18H16INO5S/c1-26(23,24)20(8-9-21)14-6-7-15-17(10-14)25-11-16(18(15)22)12-2-4-13(19)5-3-12/h2-7,10-11,21H,8-9H2,1H3

InChI-Schlüssel

NUYUGBMCXRWBNB-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)N(CCO)C1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.